

# Application Notes: Hpk1-IN-16 Combination Therapy with Anti-PD-1

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## Compound of Interest

Compound Name: Hpk1-IN-16

Cat. No.: B12423452

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## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[3][4][5] In the context of cancer, this braking mechanism can hinder the immune system's ability to mount an effective anti-tumor response.[5] The inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][6]

## Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue.[3][7][8] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which in turn destabilizes the TCR signaling complex and attenuates downstream pathways, including the phosphorylation of PLC $\gamma$ 1 and ERK.[1][9]

HPK1 inhibitors, such as **Hpk1-IN-16** and other novel small molecules, function by blocking the kinase activity of HPK1.[5][8] This prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][5]

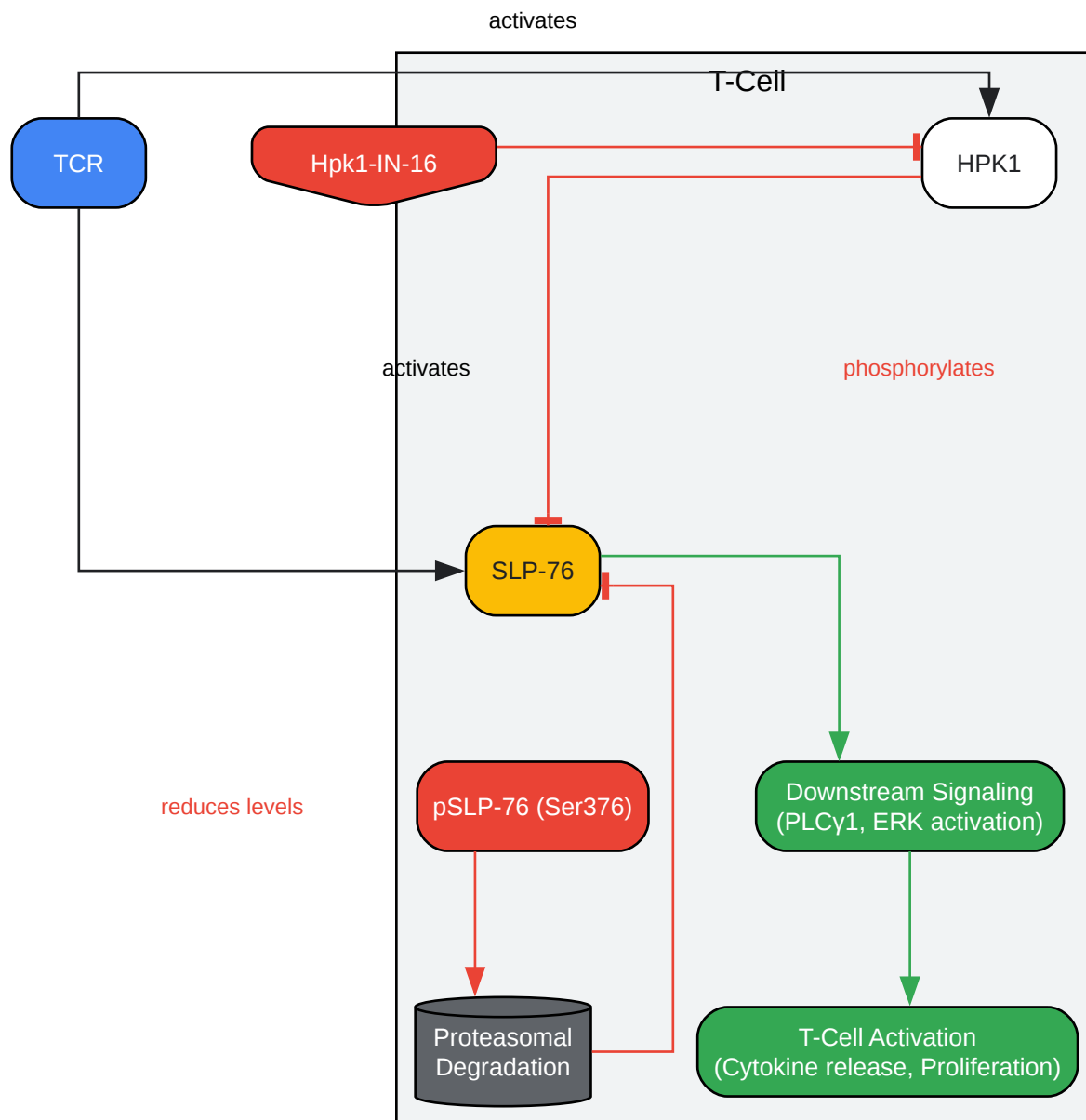
## Synergy with Anti-PD-1 Therapy

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells that, upon binding to its ligand PD-L1 on tumor cells, suppresses T-cell activity. Anti-PD-1/PD-L1 antibodies block this interaction, releasing the "brakes" on T-cells within the tumor microenvironment. However, many tumors do not respond to checkpoint blockade alone, often due to insufficient T-cell activation.[\[10\]](#)[\[11\]](#)

Combining an HPK1 inhibitor with an anti-PD-1 antibody offers a synergistic, dual-pronged approach:

- HPK1 Inhibition: "Steps on the gas" by lowering the threshold for T-cell activation and increasing the magnitude of the initial anti-tumor response.[\[12\]](#)[\[13\]](#)
- Anti-PD-1 Blockade: "Releases the brakes" by preventing the tumor from deactivating the newly invigorated T-cells.

This combination has been shown to significantly enhance tumor growth suppression in preclinical models compared to either monotherapy, particularly in tumors with low antigenicity. [\[6\]](#)[\[10\]](#)[\[12\]](#) The synergy results in robust IFN- $\gamma$  secretion and improved T-cell-mediated tumor killing.[\[12\]](#)



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**Caption:** HPK1 signaling pathway and point of inhibition.

## Quantitative Data Summary

The following tables summarize preclinical data for representative small molecule HPK1 inhibitors.

Table 1: In Vitro Potency of HPK1 Inhibitors

Compound	Assay	Target/Cell Line	Potency (IC50 / EC50)	Reference
HMC-B17	HPK1 Inhibition (Biochemical)	Recombinant HPK1	IC50 = 1.39 nM	<a href="#">[14]</a>
	IL-2 Secretion	Jurkat Cells	EC50 = 11.56 nM	<a href="#">[14]</a>
CompK	pSLP76 Inhibition	Human Primary T-Cells	IC50 = 290 nM	<a href="#">[15]</a>

|| pSLP76 Inhibition | Mouse Whole Blood | IC50 ≈ 6 μM [\[12\]](#) |

Table 2: In Vivo Efficacy of HPK1 Inhibitor Combination Therapy

Model	Treatment Groups	Dosing Schedule	Key Outcomes	Reference
CT26 Syngeneic Model	1. Vehicle	HMC-B17: Not specified	Combination TGI = 71.24%	<a href="#">[14]</a>
	2. Anti-PD-L1	Anti-PD-L1: Not specified	Synergistic antitumor efficacy	
	3. HMC-B17 + Anti-PD-L1			
1956 Sarcoma Syngeneic Model	1. Vehicle	CompK: 30 or 100 mg/kg, BID, PO for 5 days	Dose-dependent reduction in pSLP76	<a href="#">[12]</a>
	2. CompK		Dose-dependent increase in IFN- $\gamma$ , CD25, CD69	<a href="#">[12]</a>
MC38 Syngeneic Model	1. Vehicle	CompK: Not specified	Combination treatment led to superb antitumor efficacy	<a href="#">[12]</a>
	2. Anti-PD-1	Anti-PD-1: Not specified	Significantly enhanced T-cell priming in lymph nodes	<a href="#">[12]</a>
	3. CompK			
	4. CompK + Anti-PD-1			
Multiple Syngeneic Models (12 total)	1. Vehicle	DS21150768: Not specified	Combination suppressed tumor growth in multiple models	<a href="#">[6]</a>

Model	Treatment Groups	Dosing Schedule	Key Outcomes	Reference
	2. Anti-PD-1	Anti-PD-1: Not specified		
	3. DS21150768			

|| 4. DS21150768 + Anti-PD-1 || ||

## Experimental Protocols

### Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay

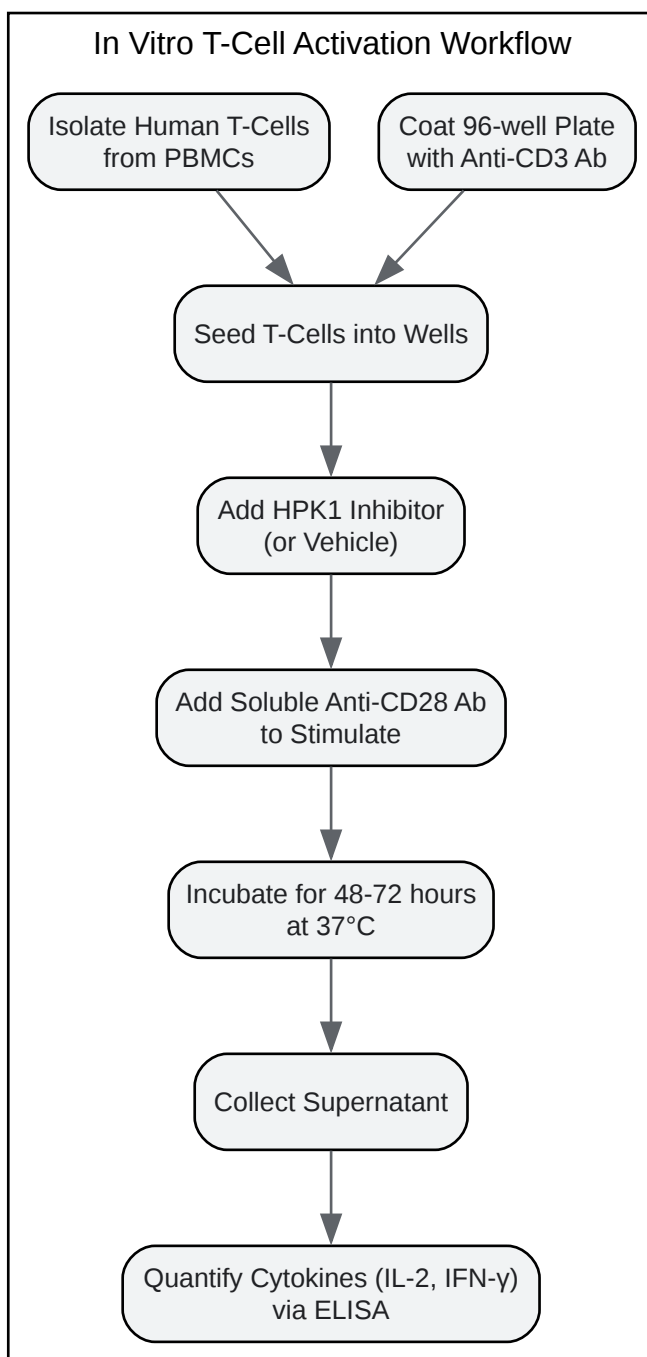
This protocol details the methodology to assess the effect of an HPK1 inhibitor on T-cell activation by measuring cytokine production.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail
- RPMI 1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
- **Hpk1-IN-16** (or other HPK1 inhibitor)
- DMSO (vehicle control)
- 96-well flat-bottom culture plates
- Human IFN-γ or IL-2 ELISA Kit

Methodology:

- **T-Cell Isolation:** Isolate primary human T-cells from fresh PBMCs using a negative selection kit according to the manufacturer's instructions.
- **Plate Coating:** Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash plates twice with sterile PBS before use.
- **Cell Plating:** Seed the isolated T-cells at a density of  $1-2 \times 10^5$  cells/well in 200 µL of complete RPMI medium.
- **Compound Treatment:** Add the HPK1 inhibitor at various concentrations (e.g., 1 nM to 10 µM) to the designated wells. Include a vehicle control (DMSO) group.
- **T-Cell Stimulation:** Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells (except unstimulated controls) to provide co-stimulation.
- **Incubation:** Culture the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **Supernatant Collection:** After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
- **Cytokine Analysis:** Quantify the concentration of IFN-γ or IL-2 in the supernatants using an ELISA kit, following the manufacturer's protocol.



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**Caption:** Workflow for in vitro T-cell activation assay.

## Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Hpk1-IN-16** combined with an anti-PD-1 antibody in a syngeneic mouse model.[16]



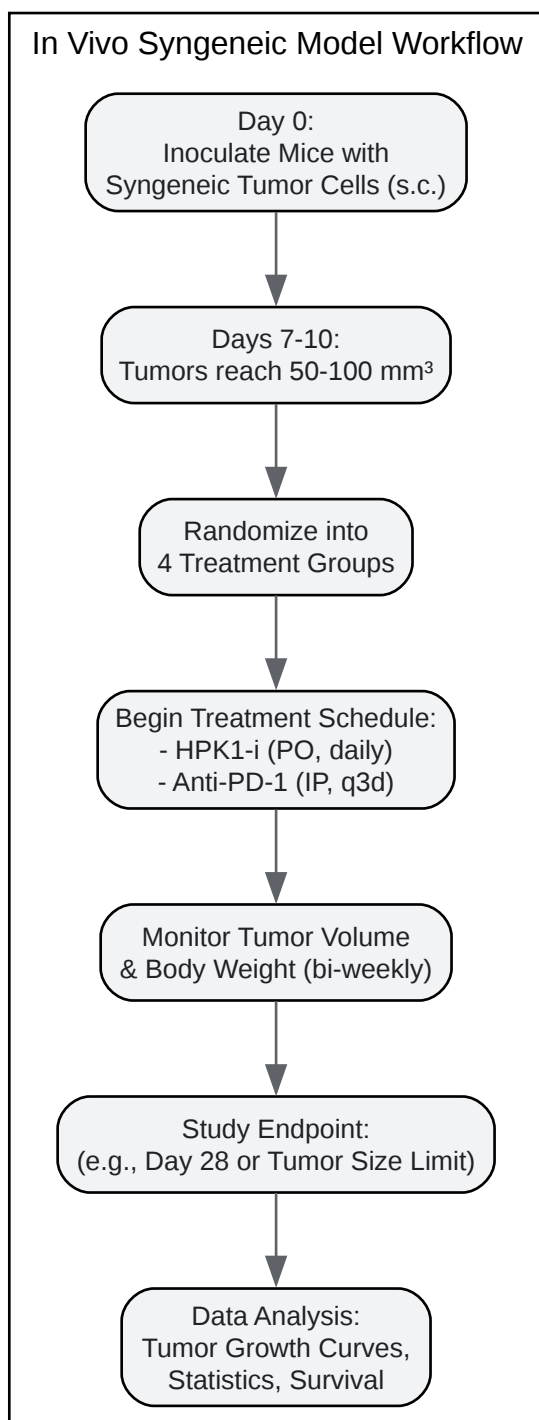
#### Materials:

- C57BL/6 or BALB/c mice (6-8 weeks old).[16]
- Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c).[14][16]
- **Hpk1-IN-16** formulated for oral (PO) administration.
- Anti-PD-1 antibody (e.g., clone RMP1-14) and isotype control antibody.[17][18]
- Phosphate-buffered saline (PBS).
- Syringes, needles, oral gavage needles.
- Calipers for tumor measurement.

#### Methodology:

- Tumor Inoculation: Subcutaneously inject  $0.5 - 1 \times 10^6$  tumor cells (e.g., MC38) in 100  $\mu$ L of PBS into the right flank of each mouse.[16]
- Tumor Growth: Allow tumors to establish and reach a palpable size of approximately 50-100 mm<sup>3</sup>. This typically takes 7-10 days.[16]
- Randomization: Randomize mice into four treatment groups (n=8-10 mice/group):
  - Group 1: Vehicle (PO, daily) + Isotype Control (IP, every 3-4 days)
  - Group 2: **Hpk1-IN-16** (PO, daily) + Isotype Control (IP, every 3-4 days)
  - Group 3: Vehicle (PO, daily) + Anti-PD-1 (IP, every 3-4 days)
  - Group 4: **Hpk1-IN-16** (PO, daily) + Anti-PD-1 (IP, every 3-4 days)
- Treatment Administration:
  - Administer the HPK1 inhibitor or vehicle via oral gavage at the desired dose (e.g., 30-100 mg/kg) on a specified schedule (e.g., once or twice daily).[12]

- Administer the anti-PD-1 antibody or isotype control via intraperitoneal (IP) injection (e.g., 100-200  $\mu$ g/mouse ) every 3-4 days.[16][17]
- Monitoring:
  - Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ . [16]
  - Monitor body weight and general animal health throughout the study.
- Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size (e.g., 1,500 mm<sup>3</sup>). [16]
- Data Analysis:
  - Plot mean tumor volume  $\pm$  SEM for each group over time.
  - Perform statistical analysis (e.g., two-way ANOVA) to determine significant differences between groups. [16]
  - Generate Kaplan-Meier survival curves if applicable.
  - Optional: At the study endpoint, harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes). [19]



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**Caption:** Timeline for in vivo combination therapy study.

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